molecular formula C23H18F3N3OS B8481462 1h-Indole-2-carboxamide,3-(phenylthio)-5-[[[3-(trifluoromethyl)phenyl]amino]methyl]-

1h-Indole-2-carboxamide,3-(phenylthio)-5-[[[3-(trifluoromethyl)phenyl]amino]methyl]-

Cat. No. B8481462
M. Wt: 441.5 g/mol
InChI Key: LRKWJJYDPQPEEQ-UHFFFAOYSA-N
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Patent
US07629376B2

Procedure details

Treat 5-formyl-3-phenylsulfanyl-1H-indole-2-carboxylic acid amide 13 (m=0, R3=Ph) (50 mg, 0.17 mmol) with 3-trifluoromethylaniline (80 mg, 0.50 mmol) as described in General Procedure X to afford Iac (36 mg, 48.3%) as an ivory colored solid, tlc Rf=0.5 (5% MeOH/CH2Cl2), m/z obs=442 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([C:12]([NH2:14])=[O:13])=[C:6]2[S:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=O.[F:22][C:23]([F:32])([F:31])[C:24]1[CH:25]=[C:26]([CH:28]=[CH:29][CH:30]=1)[NH2:27]>CO.C(Cl)Cl>[C:16]1([S:15][C:6]2[C:5]3[C:9](=[CH:10][CH:11]=[C:3]([CH2:1][NH:27][C:26]4[CH:28]=[CH:29][CH:30]=[C:24]([C:23]([F:22])([F:31])[F:32])[CH:25]=4)[CH:4]=3)[NH:8][C:7]=2[C:12]([NH2:14])=[O:13])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=C2C(=C(NC2=CC1)C(=O)N)SC1=CC=CC=C1
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)SC1=C(NC2=CC=C(C=C12)CNC1=CC(=CC=C1)C(F)(F)F)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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